REACTION_CXSMILES
|
C([O-])(=O)C.[Pd+2:5].C([O-])(=O)C.[F:10][C:11]([F:16])([F:15])[C:12]([OH:14])=[O:13]>>[F:10][C:11]([F:16])([F:15])[C:12]([O-:14])=[O:13].[Pd+2:5].[F:10][C:11]([F:16])([F:15])[C:12]([O-:14])=[O:13] |f:0.1.2,4.5.6|
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
40 mL
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Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
ADDITION
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Details
|
an additional 20 ml of trifluoroacetic acid was added
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Type
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DISTILLATION
|
Details
|
distilled off
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Type
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CUSTOM
|
Details
|
The residual solid was dried in facuo at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)[O-])(F)F.[Pd+2].FC(C(=O)[O-])(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |